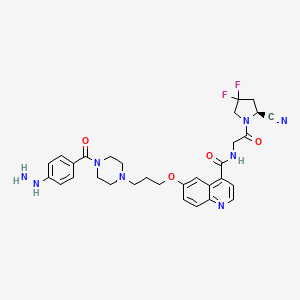
(S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-(3-(4-(4-hydrazineylbenzoyl)piperazin-1-yl)propoxy)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HYNIC-FAPI-04 is a compound used in molecular imaging, particularly in Single Photon Emission Computed Tomography (SPECT). It is a fibroblast activating protein inhibitor, which is highly expressed in various malignant tumors. This compound is labeled with technetium-99m, a radioactive isotope, making it useful for imaging applications in oncology.
準備方法
Synthetic Routes and Reaction Conditions
HYNIC-FAPI-04 is synthesized by radiolabeling with technetium-99m. The process involves using stannous chloride as a reducing agent and coordinating with tricine and ethylenediamine-N,N’-diacetic acid (EDDA). The radiolabeling rate of technetium-99m HYNIC-FAPI-04 is greater than 90%, and the radiochemical purity exceeds 99% after purification with a sep-pak C18 column .
Industrial Production Methods
The industrial production of HYNIC-FAPI-04 involves large-scale synthesis and radiolabeling processes. The compound is produced under strict quality control to ensure high radiochemical purity and specific activity. The production process is optimized for scalability and reproducibility to meet the demands of clinical and research applications.
化学反応の分析
Types of Reactions
HYNIC-FAPI-04 primarily undergoes coordination reactions during its synthesis. The technetium-99m is coordinated to the HYNIC-FAPI-04 molecule under reducing conditions provided by stannous chloride.
Common Reagents and Conditions
Reducing Agent: Stannous chloride
Coordinating Agents: Tricine and ethylenediamine-N,N’-diacetic acid (EDDA)
Purification: Sep-pak C18 column
Major Products
The major product of the radiolabeling reaction is technetium-99m HYNIC-FAPI-04, which is used for SPECT imaging. The compound exhibits high specificity for fibroblast activating protein-positive tumors.
科学的研究の応用
HYNIC-FAPI-04 is extensively used in scientific research, particularly in the field of nuclear medicine. Its primary application is in the imaging of fibroblast activating protein-positive tumors. The compound has shown promising results in differentiating tumor fibrosis and evaluating tumor progression over extended time windows . It is also used in preclinical studies involving animal models of glioma and hepatoma .
作用機序
HYNIC-FAPI-04 exerts its effects by specifically binding to fibroblast activating protein, which is overexpressed in various malignant tumors. The technetium-99m label allows for the visualization of these tumors using SPECT imaging. The compound’s high binding specificity and radiochemical purity enable accurate imaging and assessment of tumor status .
類似化合物との比較
Similar Compounds
DOTA-FAPI-04: Another fibroblast activating protein inhibitor used in positron emission tomography (PET) imaging.
Gallium-68 FAPI-04: Used in PET imaging with a shorter time window for differentiating tumor fibrosis.
Fluorine-18 FAPI-04: Also used in PET imaging with similar applications.
Uniqueness
HYNIC-FAPI-04 is unique due to its use in SPECT imaging, which is more widely available and cost-effective compared to PET imaging. The compound’s ability to provide extended time windows for evaluating tumor fibrosis makes it particularly valuable in clinical and research settings .
特性
分子式 |
C31H34F2N8O4 |
|---|---|
分子量 |
620.6 g/mol |
IUPAC名 |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-[3-[4-(4-hydrazinylbenzoyl)piperazin-1-yl]propoxy]quinoline-4-carboxamide |
InChI |
InChI=1S/C31H34F2N8O4/c32-31(33)17-23(18-34)41(20-31)28(42)19-37-29(43)25-8-9-36-27-7-6-24(16-26(25)27)45-15-1-10-39-11-13-40(14-12-39)30(44)21-2-4-22(38-35)5-3-21/h2-9,16,23,38H,1,10-15,17,19-20,35H2,(H,37,43)/t23-/m0/s1 |
InChIキー |
COFGLVCKAJLHSU-QHCPKHFHSA-N |
異性体SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)C5=CC=C(C=C5)NN |
正規SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)C5=CC=C(C=C5)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
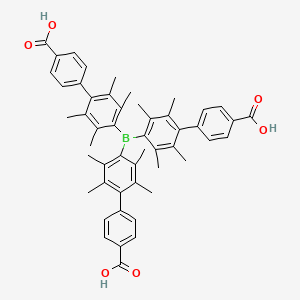
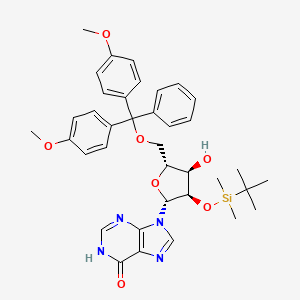
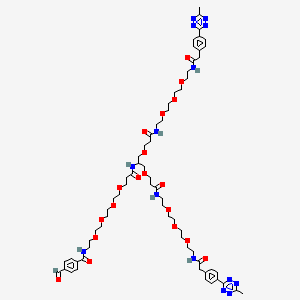


![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)
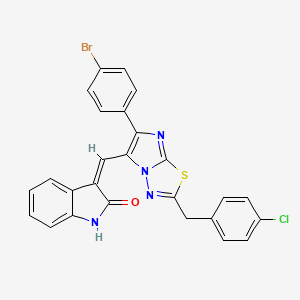

![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
